4-Acetamidobenzyl chloride
Overview
Description
Preparation Methods
4-Acetamidobenzyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxymethylacetanilide with methanesulfonyl chloride in the presence of triethylamine in tetrahydrofuran . The reaction mixture is stirred at room temperature, and the product is isolated by evaporation and purification using ethyl acetate . This method yields the compound with a purity of approximately 78% .
Chemical Reactions Analysis
4-Acetamidobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding substituted products.
Oxidation reactions: The compound can be oxidized to form 4-acetamidobenzoic acid under specific conditions.
Reduction reactions: Reduction of this compound can lead to the formation of 4-acetamidobenzyl alcohol.
Common reagents used in these reactions include triethylamine, methanesulfonyl chloride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Acetamidobenzyl chloride is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . Additionally, it is used in the development of proteomics research tools and materials science. Its reactivity and versatility make it a valuable compound for studying chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 4-Acetamidobenzyl chloride primarily involves its reactivity as an electrophile due to the presence of the chlorine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
4-Acetamidobenzyl chloride can be compared to other benzyl chloride derivatives, such as benzyl chloride and 4-nitrobenzyl chloride. While benzyl chloride is a simpler compound with a similar reactivity profile, this compound has an additional acetamido group that can influence its reactivity and applications . 4-Nitrobenzyl chloride, on the other hand, has a nitro group that significantly alters its chemical properties and reactivity compared to this compound .
Similar compounds include:
- Benzyl chloride
- 4-Nitrobenzyl chloride
- 4-Methylbenzyl chloride
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
N-[4-(chloromethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHLVANTDHUAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203245 | |
Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54777-65-0 | |
Record name | N-[4-(Chloromethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54777-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054777650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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